molecular formula C17H17FN4O3 B2361771 4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309187-33-3

4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2361771
CAS No.: 2309187-33-3
M. Wt: 344.346
InChI Key: FTOYVWAQSGQBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the piperazine ring: Starting with a suitable diamine and a dihaloalkane.

    Introduction of the ethoxybenzoyl group: This can be achieved through an acylation reaction using 4-ethoxybenzoyl chloride.

    Attachment of the fluoropyrimidinyl group: This step might involve a nucleophilic substitution reaction using 5-fluoropyrimidine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents could be used to modify the functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one could have various applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
  • 4-(4-Chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Uniqueness

4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one may have unique properties due to the presence of the ethoxy group, which could influence its pharmacokinetics and pharmacodynamics compared to similar compounds.

Properties

IUPAC Name

4-(4-ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c1-2-25-14-5-3-12(4-6-14)16(24)21-7-8-22(15(23)11-21)17-19-9-13(18)10-20-17/h3-6,9-10H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOYVWAQSGQBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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